![molecular formula C22H18F3N3O B2962106 3-{5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone CAS No. 2062380-08-7](/img/structure/B2962106.png)
3-{5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-{5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone” is a complex organic molecule. It contains several functional groups, including a benzimidazole ring and a pyridinone ring . The benzimidazole ring is a type of heterocyclic aromatic organic compound that is very important in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The trifluoromethyl group attached to the benzyl group is a common motif in medicinal chemistry, known for its ability to modulate the chemical properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of multiple functional groups, it could potentially undergo a variety of reactions. For example, the benzimidazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .科学的研究の応用
Ruthenium Complex Catalysts for Transfer Hydrogenation of Ketones
Research by Du et al. (2014) focused on Ruthenium (Ru) complexes, including those with benzimidazolyl moieties, for the transfer hydrogenation of ketones. These complexes demonstrated high catalytic activity, achieving significant turnover numbers and final turnover frequencies (TOFs) in the ketone reduction reactions. The study highlights the crucial compatibility of trifluoromethylated pyrazolyl and unprotected benzimidazolyl for establishing a highly active catalytic system (Wangming Du et al., 2014).
Synthesis of Novel Multidentate N-heterocyclic Biscarbene
Caballero et al. (2001) synthesized a new polydentate N-heterocyclic biscarbene, exploring its complex formation with silver(I). This research contributes to the understanding of the structural and electronic properties of these ligands and their metal complexes, expanding the potential for their application in catalysis and material science (A. Caballero et al., 2001).
Energetic Multi-component Molecular Solids
Wang et al. (2014) studied the formation of novel crystals from tetrafluoroterephthalic acid and a series of N-containing heterocycles. This work emphasizes the role of strong N–H⋯O, O–H⋯O hydrogen bonds, and weak but highly directional C–H⋯O and C–H⋯F interactions in assembling molecules into supramolecular structures. The findings are significant for the design of materials with desired physical properties (Lei Wang et al., 2014).
Lanthanide Complexes with Multichelating Ligands
Research by Speed et al. (2017) on lanthanide complexes involving multichelating ligands demonstrates the potential of these complexes in magnetic and luminescent applications. The study provides insights into the structural, magnetic, and photophysical properties of these complexes, highlighting their potential utility in materials science and technology (Saskia Speed et al., 2017).
Synthesis and Properties of Fluorinated Polyimides
Madhra et al. (2002) explored the synthesis and characterization of fluorinated polyimides derived from novel diamine monomers. These materials demonstrated exceptional thermal stability, low water absorption, and low dielectric constants, indicating their suitability for high-performance applications in the electronics and aerospace industries (M. Madhra et al., 2002).
作用機序
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the benzimidazole nucleus in the given compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The trifluoromethyl group in the compound is known to play a crucial role in adduct formation with a nucleophilic substrate . This suggests that the compound could potentially interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that compounds with a similar structure, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the electronic situation, such as the σ hole on the hypervalent iodine atom in similar compounds, can be crucial for their reactivity . This suggests that the compound’s action could potentially be influenced by its electronic environment.
将来の方向性
The future directions for research on this compound could include exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action. Given the wide range of activities exhibited by benzimidazole derivatives, this compound could potentially be a valuable target for drug discovery .
特性
IUPAC Name |
3-[5,6-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O/c1-13-9-18-19(10-14(13)2)28(20(27-18)17-7-4-8-26-21(17)29)12-15-5-3-6-16(11-15)22(23,24)25/h3-11H,12H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRABOQCKOZYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Benzenesulfonyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline](/img/structure/B2962023.png)
![5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2962025.png)

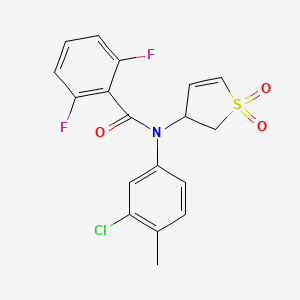

![6,8,11-Triazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-10-one hydrochloride](/img/structure/B2962032.png)

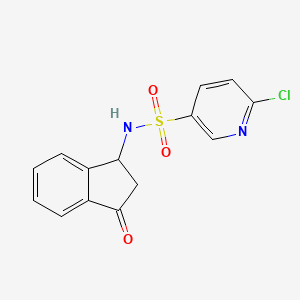
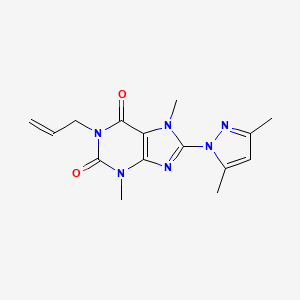
![3-chloro-2-{[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2962038.png)
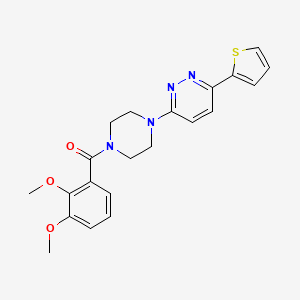
![2-((2S,3S)-3-(tert-butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol](/img/structure/B2962043.png)
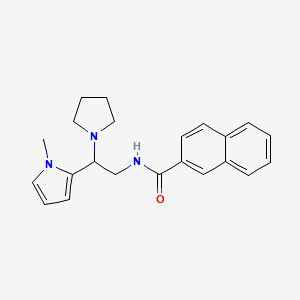
amino}-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]urea](/img/structure/B2962046.png)